K-Ras-IN-2
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Overview
Description
K-Ras-IN-2 is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras-IN-2 typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with thiophene-2-carbaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
K-Ras-IN-2 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of K-Ras-IN-2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-3-nitroacetophenone: Another indole derivative with similar structural features but different biological activities.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its potent biological activities against certain cell lines.
Uniqueness
What sets K-Ras-IN-2 apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
CAS No. |
905794-70-9 |
---|---|
Molecular Formula |
C21H16ClNO4S |
Molecular Weight |
413.9g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H16ClNO4S/c22-13-7-8-17-16(10-13)21(27,11-19(25)15-5-1-2-6-18(15)24)20(26)23(17)12-14-4-3-9-28-14/h1-10,24,27H,11-12H2 |
InChI Key |
WLAREOJAPKFAIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |
Origin of Product |
United States |
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